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discovery and synthesis of E3 ligase Ligand 43

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An In-depth Technical Guide to the Discovery and Synthesis of the VHL E3 Ligase Ligand-Based PROTAC Degrader VZ185.

Introduction

Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality designed to hijack the cell's natural protein degradation machinery to eliminate disease-causing proteins.[1][2] These heterobifunctional molecules consist of a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. This guide provides a comprehensive overview of the discovery and synthesis of VZ185, a potent and selective dual degrader of the bromodomain-containing proteins BRD7 and BRD9.[3] While the specific term "E3 ligase Ligand 43" did not yield a specific, widely recognized molecule in the scientific literature, VZ185 serves as an exemplary case study, incorporating a well-characterized von Hippel-Lindau (VHL) E3 ligase ligand.

VZ185 was developed through an iterative design and optimization process, demonstrating a roadmap for creating effective PROTACs, even for target-ligase pairs initially considered challenging. It is composed of the BRD7/9 inhibitor BI-7273 and the VHL ligand VH101, joined by a flexible linker.

Quantitative Data Summary

The following tables summarize the key quantitative data for VZ185 and its components, providing a clear comparison of its binding affinities and degradation efficiencies.

Table 1: VZ185 Binding Affinities and Ternary Complex Formation



Parameter	Value	Method	Reference
VHL Binary KD	26 ± 9 nM	Isothermal Titration Calorimetry (ITC)	
VHL Binary KD	35 ± 5 nM	Fluorescence Polarization (FP)	_
BRD9-BD Binary KD	5.1 ± 0.6 nM	Isothermal Titration Calorimetry (ITC)	
VHL Ternary KD (in presence of BRD9-BD)	27 ± 3 nM	Isothermal Titration Calorimetry (ITC)	
VHL Ternary KD (in presence of BRD9-BD)	35 ± 6 nM	Fluorescence Polarization (FP)	
Cooperativity (α)	1.0	ITC/FP	_
Total ΔG (kcal mol-1)	-21.7	Isothermal Titration Calorimetry (ITC)	

Table 2: VZ185 Degradation Potency and Cellular Activity



Parameter	Cell Line	Value	Method	Reference
BRD9 DC50 (8h)	RI-1	1.8 nM	Western Blot	
BRD7 DC50 (8h)	RI-1	4.5 nM	Western Blot	
HiBiT-BRD9 DC50	HEK293	4.0 nM	Live-cell luminescence	
HiBiT-BRD7 DC50	HEK293	34.5 nM	Live-cell luminescence	_
BRD9 DC50 (18h)	EOL-1	2.3 nM	WES degradation assay	
BRD9 DC50 (18h)	A204	8.3 nM	WES degradation assay	
Cell Viability EC50	EOL-1	3.4 nM	CellTiterGlo	_
Cell Viability EC50	A204	39.8 nM	CellTiterGlo	_

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Synthesis of VZ185

The synthesis of VZ185 involves the conjugation of the BRD7/9 inhibitor BI-7273 with the VHL ligand VH101 via a linker. A general synthetic scheme is described based on the supplementary information of the primary publication.

Scheme 1: Synthesis of VZ185

• Linker Preparation: The primary alcohol of the linker precursors (compounds 15 and 16 in the original paper) is oxidized to an aldehyde using a Swern oxidation.



- Condensation: The resulting aldehyde is then condensed with the terminal secondary amine
 of the BRD7/9 inhibitor (compound 1c in the original paper) to afford a tert-butyl ester
 intermediate.
- Deprotection: The tert-butyl ester is converted to the corresponding carboxylic acid by treatment with trifluoroacetic acid (TFA).
- Conjugation: The activated carboxylic acid is then conjugated with the VHL E3 ligase ligand (VH101, referred to as 2a in the original paper) to yield the final PROTAC, VZ185.

Isothermal Titration Calorimetry (ITC)

ITC experiments are performed to determine the binding affinities (KD) of VZ185 to VHL and BRD9-BD, both in binary and ternary complexes.

- Protein Preparation: Recombinant VHL and BRD9-BD proteins are purified and dialyzed against the ITC buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP).
- Ligand Preparation: VZ185 is dissolved in the same ITC buffer.
- Titration: The ligand solution is titrated into the protein solution in the ITC cell at a constant temperature (e.g., 25 °C).
- Data Analysis: The heat changes upon each injection are measured and fitted to a suitable binding model to determine the KD, enthalpy (ΔH), and stoichiometry (n) of the interaction.

Fluorescence Polarization (FP) Assay

FP assays are used as an orthogonal method to measure binding affinities.

- Probe Preparation: A fluorescently labeled ligand for VHL is used as a probe.
- Competition Assay: A constant concentration of the VHL protein and the fluorescent probe is incubated with increasing concentrations of VZ185.
- Measurement: The fluorescence polarization is measured at each concentration of the competitor.



• Data Analysis: The IC50 value is determined by plotting the polarization values against the logarithm of the competitor concentration and fitting the data to a sigmoidal dose-response curve. The KD is then calculated from the IC50 using the Cheng-Prusoff equation.

Cellular Degradation Assays (Western Blot and Live-cell Luminescence)

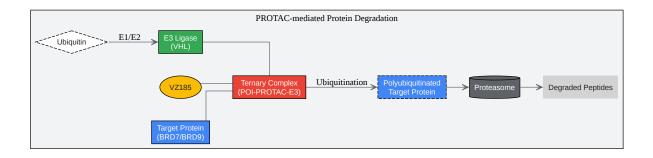
These assays quantify the degradation of BRD7 and BRD9 in cells upon treatment with VZ185.

- Cell Culture and Treatment: Cells (e.g., RI-1 or HEK293 expressing HiBiT-tagged BRD7/9)
 are cultured and treated with various concentrations of VZ185 for a specified duration (e.g., 8
 or 18 hours).
- Lysis and Protein Quantification: For Western blotting, cells are lysed, and the total protein concentration is determined. For the HiBiT assay, a lytic reagent containing the LgBiT protein is added.
- Detection:
 - Western Blot: Equal amounts of protein are separated by SDS-PAGE, transferred to a membrane, and probed with specific antibodies against BRD7, BRD9, and a loading control (e.g., GAPDH).
 - Live-cell Luminescence: The luminescence signal, which is proportional to the amount of HiBiT-tagged protein, is measured using a luminometer.
- Data Analysis: The band intensities (Western Blot) or luminescence signals are quantified and normalized to the vehicle control. The DC50 (concentration at which 50% degradation is observed) is determined by fitting the data to a dose-response curve.

Visualizations

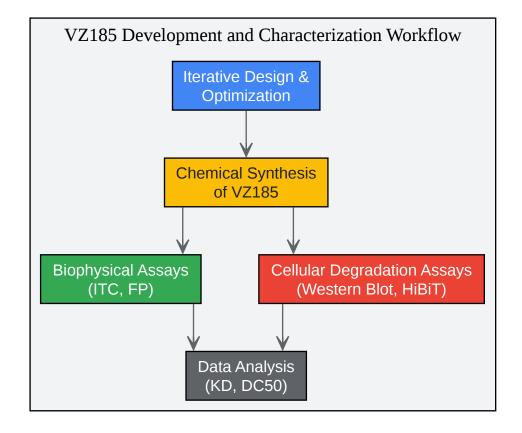
The following diagrams illustrate the key concepts and workflows related to VZ185.





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Caption: Mechanism of action of the PROTAC VZ185.





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Caption: Workflow for the development and characterization of VZ185.

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